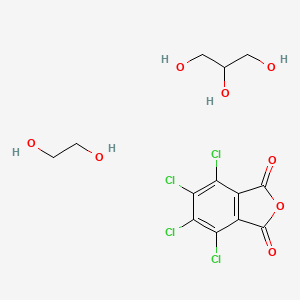
Ethane-1,2-diol;propane-1,2,3-triol;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 1,2,3-propanetriol: is a complex polymeric compound It is derived from the reaction of 1,3-isobenzofurandione, 4,5,6,7-tetrachloro- with 1,2-ethanediol and 1,2,3-propanetriol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 1,2,3-propanetriol typically involves a polycondensation reaction. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired polymer properties .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polycondensation reactors. The process is carefully monitored to ensure consistent quality and yield. The raw materials, including 1,3-isobenzofurandione, 4,5,6,7-tetrachloro-, 1,2-ethanediol, and 1,2,3-propanetriol, are fed into the reactor in precise proportions. The reaction is carried out under elevated temperatures and pressures to achieve efficient polymerization .
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 1,2,3-propanetriol undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the polymer into reduced forms with different chemical properties.
Substitution: The polymer can participate in substitution reactions, where specific functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced chemical stability, while reduction reactions may produce reduced forms with altered physical properties .
Scientific Research Applications
1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 1,2,3-propanetriol has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of various chemical compounds and materials.
Biology: In biological research, the polymer is used as a scaffold for the development of biomaterials and drug delivery systems.
Medicine: The polymer is explored for its potential use in medical devices and implants.
Industry: In industrial applications, the polymer is used in the production of coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of 1,3-isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 1,2,3-propanetriol involves its interaction with specific molecular targets and pathways. The polymer’s chemical structure allows it to interact with various biological molecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the polymer is used .
Comparison with Similar Compounds
Similar Compounds
Phthalic anhydride, tetrachloro-: A related compound with similar chemical properties but different applications.
Hexanedioic acid, polymer with 1,2-ethanediol, 1,3-isobenzofurandione, and 4,5,6,7-tetrachloro-1,3-isobenzofurandione: Another polymer with comparable chemical properties and applications.
Uniqueness
1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 1,2,3-propanetriol stands out due to its unique combination of chemical stability, biocompatibility, and versatility in various applications. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
65970-35-6 |
|---|---|
Molecular Formula |
C13H14Cl4O8 |
Molecular Weight |
440.1 g/mol |
IUPAC Name |
ethane-1,2-diol;propane-1,2,3-triol;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8Cl4O3.C3H8O3.C2H6O2/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11;4-1-3(6)2-5;3-1-2-4/h;3-6H,1-2H2;3-4H,1-2H2 |
InChI Key |
CTUJTEOIKJFTSD-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)O.C(C(CO)O)O.C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O |
Related CAS |
65970-35-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B14474598.png)


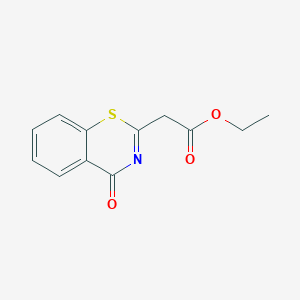


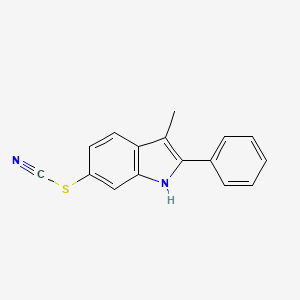
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)

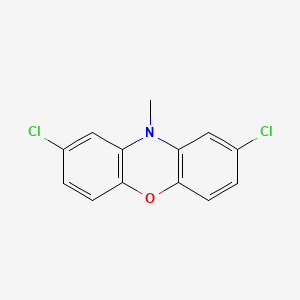
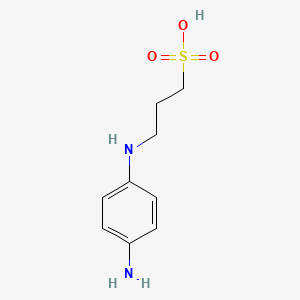
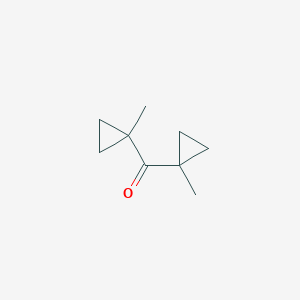
oxidanium tetrafluoroborate](/img/structure/B14474672.png)

